GC-MS Resolution from Enone Contaminant
GC-MS analysis provides unambiguous discrimination between the target saturated ketone and the α,β-unsaturated enone that can arise during synthesis or storage. The two species differ by exactly 2 mass units, enabling baseline resolution even on unit-resolution instruments [1].
| Evidence Dimension | Molecular ion mass (free base) |
|---|---|
| Target Compound Data | m/z 197.32 (C12H23NO⁺) |
| Comparator Or Baseline | 4,4-Dimethyl-1-(1-piperidinyl)-1-penten-3-one: m/z 195.31 (C12H21NO⁺) |
| Quantified Difference | Δm/z = 2.01 (2 Da higher for the saturated ketone) |
| Conditions | Electron ionization (EI) GC-MS; free base form |
Why This Matters
A purchaser can verify lot identity and purity against the most likely structural contaminant using standard GC-MS equipment, reducing the risk of misassignment in synthetic workflows.
- [1] SpectraBase. 4,4-Dimethyl-1-(1-piperidinyl)-1-penten-3-one (Compound ID 4bccvgONcSH). https://spectrabase.com/compound/4bccvgONcSH (accessed 2026-05-06). View Source
